2-Bromo-4-methoxy-1-(methoxymethyl)benzene
Overview
Description
2-Bromo-4-methoxy-1-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-1-(methoxymethyl)benzene typically involves the bromination of 4-methoxy-1-(methoxymethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-1-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
2-Bromo-4-methoxy-1-(methoxymethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Chemical Biology: It is used in the study of biological processes and the development of biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-1-(methoxymethyl)benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of a hydrogenated compound .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl bromide: Similar structure but lacks the methoxymethyl group.
2-Bromo-1-methoxy-4-(methoxymethyl)benzene: Similar structure but with different substitution patterns.
4-Bromo-1,2-dimethoxybenzene: Similar structure but with two methoxy groups instead of a methoxymethyl group .
Uniqueness
2-Bromo-4-methoxy-1-(methoxymethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both a bromine atom and a methoxymethyl group allows for diverse chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
2-bromo-4-methoxy-1-(methoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMZDIXFOEALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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